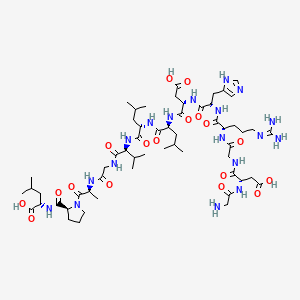
Methyl 2-(boc-amino)-2-(3-piperidyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(boc-amino)-2-(3-piperidyl)acetate, also known as Boc-3-piperidylalanine methyl ester, is a compound used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used in the synthesis of peptides and proteins.
Applications De Recherche Scientifique
Novel Building Blocks in Heterocyclic Chemistry
Methyl 2-(boc-amino)-2-(3-piperidyl)acetate and its derivatives have been utilized in the synthesis of novel heterocyclic compounds. For instance, Matulevičiūtė et al. (2021) synthesized a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds were synthesized in their N-Boc protected ester form, serving as achiral and chiral building blocks. This study highlights the compound's role in the development of heterocyclic compounds that have potential applications in pharmaceuticals and materials science (Matulevičiūtė et al., 2021).
Synthesis of Biologically Relevant Molecules
The compound has been integral in the synthesis of complex biological molecules. Back and Hamilton (2002) detailed the synthesis of (-)-lasubine II, a process that involved the conjugate addition of methyl (S)-(2-piperidyl)acetate to another compound, followed by a series of reactions including intramolecular acylation. This synthesis pathway emphasizes the compound's importance in constructing intricate structures, potentially contributing to the development of new therapeutic agents (Back & Hamilton, 2002).
Chemoenzymatic Applications
The compound has also seen application in chemoenzymatic processes. Liljeblad et al. (2007) explored the enantioselectivities of lipase-catalyzed reactions involving methyl esters of 2-piperidylacetic acid and 3-piperidinecarboxylic acid derivatives. Notably, N-Acetylated 2-piperidylacetic acid methyl ester exhibited good enantioselectivity in specific solvent mixtures, showcasing the compound's utility in enantioselective synthesis and its potential in producing pharmaceutical intermediates (Liljeblad et al., 2007).
Peptide Synthesis and Protection Strategies
The compound is used in the protection strategies of peptide synthesis. Nandhini, Albericio, and de la Torre (2022) discussed the use of Boc group, a common protecting group in Solid-Phase Peptide Synthesis (SPPS), where the Mmsb linker allows the combination of Fmoc and Boc groups. This approach is crucial in peptide synthesis, offering a methodology that prevents diketopiperazine formation and allows on-resin cyclization without common organic reagents (Nandhini, Albericio, & de la Torre, 2022).
Propriétés
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-6-5-7-14-8-9/h9-10,14H,5-8H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYHGXQKYQHGFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B596833.png)











